2-Bromo-1-(3-chloro-2-fluorophenyl)ethanone
Overview
Description
2-Bromo-1-(3-chloro-2-fluorophenyl)ethanone is an organic compound with the molecular formula C8H5BrClFO. It is a halogenated ketone, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3-chloro-2-fluorophenyl)ethanone typically involves the halogenation of a precursor compound. One common method is the bromination of 1-(3-chloro-2-fluorophenyl)ethanone using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, which is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(3-chloro-2-fluorophenyl)ethanone can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in diethyl ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic substitution: Formation of substituted ethanones with various functional groups.
Reduction: Formation of 1-(3-chloro-2-fluorophenyl)ethanol.
Oxidation: Formation of 3-chloro-2-fluorobenzoic acid.
Scientific Research Applications
2-Bromo-1-(3-chloro-2-fluorophenyl)ethanone has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: Employed in studies to understand the interactions of halogenated compounds with biological systems, including their effects on enzyme activity and cellular processes.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(3-chloro-2-fluorophenyl)ethanone involves its interaction with nucleophilic sites in biological molecules. The bromine atom can be displaced by nucleophiles in proteins or nucleic acids, leading to modifications that affect their function. This compound may also interact with specific enzymes, inhibiting their activity by forming covalent bonds with active site residues .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(3,5-dichloro-2-fluorophenyl)ethanone: Similar structure but with an additional chlorine atom, which may alter its reactivity and biological activity.
2-Bromo-1-(3-chloro-4-fluorophenyl)ethanone: Differing in the position of the fluorine atom, which can influence its chemical properties and interactions.
Uniqueness
2-Bromo-1-(3-chloro-2-fluorophenyl)ethanone is unique due to its specific substitution pattern, which provides a distinct set of chemical and biological properties. The presence of bromine, chlorine, and fluorine atoms in specific positions on the phenyl ring allows for targeted interactions in synthetic and biological applications, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-bromo-1-(3-chloro-2-fluorophenyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClFO/c9-4-7(12)5-2-1-3-6(10)8(5)11/h1-3H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRVUBXKXBNQAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)C(=O)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClFO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80622608 | |
Record name | 2-Bromo-1-(3-chloro-2-fluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80622608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.48 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1192313-64-6 | |
Record name | 2-Bromo-1-(3-chloro-2-fluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80622608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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